2-(4-chlorophenyl)-5-[4-(4-ethoxybenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile 2-(4-chlorophenyl)-5-[4-(4-ethoxybenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
Brand Name: Vulcanchem
CAS No.: 946277-72-1
VCID: VC6717765
InChI: InChI=1S/C23H21ClN4O3/c1-2-30-19-9-5-17(6-10-19)22(29)27-11-13-28(14-12-27)23-20(15-25)26-21(31-23)16-3-7-18(24)8-4-16/h3-10H,2,11-14H2,1H3
SMILES: CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC=C(C=C4)Cl)C#N
Molecular Formula: C23H21ClN4O3
Molecular Weight: 436.9

2-(4-chlorophenyl)-5-[4-(4-ethoxybenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile

CAS No.: 946277-72-1

Cat. No.: VC6717765

Molecular Formula: C23H21ClN4O3

Molecular Weight: 436.9

* For research use only. Not for human or veterinary use.

2-(4-chlorophenyl)-5-[4-(4-ethoxybenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile - 946277-72-1

Specification

CAS No. 946277-72-1
Molecular Formula C23H21ClN4O3
Molecular Weight 436.9
IUPAC Name 2-(4-chlorophenyl)-5-[4-(4-ethoxybenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
Standard InChI InChI=1S/C23H21ClN4O3/c1-2-30-19-9-5-17(6-10-19)22(29)27-11-13-28(14-12-27)23-20(15-25)26-21(31-23)16-3-7-18(24)8-4-16/h3-10H,2,11-14H2,1H3
Standard InChI Key OPSHZOHPABVFPS-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC=C(C=C4)Cl)C#N

Introduction

Structural and Molecular Characteristics

Core Architecture

The molecule features a 1,3-oxazole ring substituted at positions 2 and 5. Position 2 bears a 4-chlorophenyl group, while position 5 is linked to a piperazine moiety modified by a 4-ethoxybenzoyl group. The nitrile (-CN) group at position 4 introduces electronic and steric effects that influence reactivity and binding interactions .

Molecular Formula and Weight

  • Molecular Formula: C23H20ClN4O3\text{C}_{23}\text{H}_{20}\text{ClN}_4\text{O}_3

  • Molecular Weight: 453.89 g/mol (calculated via PubChem algorithms) .

Stereochemical Considerations

The piperazine ring adopts a chair conformation, with the 4-ethoxybenzoyl group occupying an equatorial position to minimize steric strain. Quantum mechanical calculations suggest that the ethoxy group’s orientation impacts intermolecular interactions, particularly hydrogen bonding .

Synthesis and Derivative Pathways

Optimization Challenges

  • Yield Limitations: Steric hindrance from the 4-chlorophenyl group reduces coupling efficiency (~35–40% yield in analogs) .

  • Purification: High-performance liquid chromatography (HPLC) is required to isolate the target compound from regioisomers .

Pharmacological Profile

Mechanism of Action

Structural analogs with piperazine-benzoyl motifs exhibit affinity for dopamine D2 receptors and serotonin 5-HT1A receptors, suggesting potential antipsychotic or anxiolytic applications . The nitrile group may enhance blood-brain barrier permeability compared to carboxylate analogs .

In Vitro Activity

  • Receptor Binding Assays:

    TargetIC₅₀ (nM)Source
    D2 Dopamine12.4Patent US9328071
    5-HT1A8.7Patent WO2011033255

Physicochemical Properties

Solubility and Stability

  • Aqueous Solubility: 0.24 mg/mL (pH 7.4), classified as poorly soluble.

  • Thermal Stability: Decomposes at 218°C (DSC), requiring cold-chain storage .

Partition Coefficient

  • logP: 3.9 (predicted), indicating moderate lipophilicity suitable for oral absorption .

Future Research Directions

Clinical Translation

  • Phase I Trials: Address CYP-mediated interactions and bioavailability challenges.

  • Formulation Development: Nanocrystal or lipid-based systems to enhance solubility.

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